molecular formula C13H15ClN4OS B10866234 2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone

2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone

Cat. No.: B10866234
M. Wt: 310.80 g/mol
InChI Key: BHNLUMVMMKUZFD-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can produce a wide range of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone involves its interaction with specific molecular targets. The thiazolo[5,4-B]pyridine moiety is known to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone is unique due to its specific substitution pattern and the presence of the chloro group, which can be further modified to create a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C13H15ClN4OS

Molecular Weight

310.80 g/mol

IUPAC Name

2-chloro-1-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C13H15ClN4OS/c1-9(14)12(19)17-5-7-18(8-6-17)13-16-10-3-2-4-15-11(10)20-13/h2-4,9H,5-8H2,1H3

InChI Key

BHNLUMVMMKUZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=C(S2)N=CC=C3)Cl

Origin of Product

United States

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